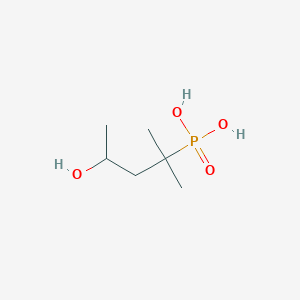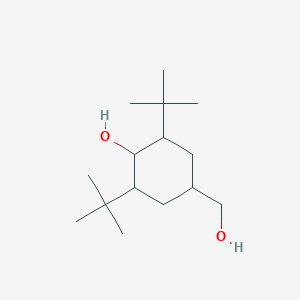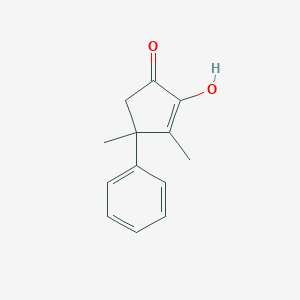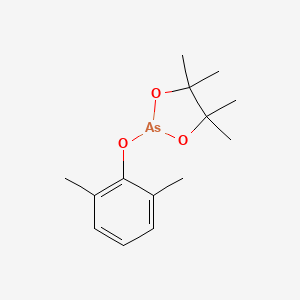
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-ジオキサゾリン, 2-(2,6-ジメチルフェノキシ)-4,4,5,5-テトラメチル-: は、ジオキサゾリン環に2,6-ジメチルフェノキシ基と4つのメチル基が置換されたユニークな構造を特徴とする有機ヒ素化合物です。
製造方法
合成経路と反応条件: 1,3,2-ジオキサゾリン, 2-(2,6-ジメチルフェノキシ)-4,4,5,5-テトラメチルの合成は、通常、2,6-ジメチルフェノールと適切なヒ素前駆体を制御された条件下で反応させることにより行われます。反応は、水酸化ナトリウムなどの塩基の存在下で行われ、ジオキサゾリン環の形成が促進されます。反応混合物を加熱すると環化反応が促進され、目的の化合物が生成されます。
工業的製造方法: この化合物の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を保証するために、工業グレードの試薬と機器が使用されます。温度や圧力などの反応条件は、合成の効率を最大化するように最適化されています。
化学反応解析
反応の種類: 1,3,2-ジオキサゾリン, 2-(2,6-ジメチルフェノキシ)-4,4,5,5-テトラメチル-は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたヒ素種を生成します。
置換: フェノキシ基は、求核剤と置換反応を起こし、置換誘導体を生成します。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性溶媒または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、無水条件下で行われます。
置換: アミンやチオールなどの求核剤; 反応は、求核攻撃を促進するために塩基の存在下で行われます。
主な生成物:
酸化: ヒ素酸化物の生成。
還元: 還元されたヒ素種の生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学研究への応用
1,3,2-ジオキサゾリン, 2-(2,6-ジメチルフェノキシ)-4,4,5,5-テトラメチル-は、次のようないくつかの科学研究への応用があります。
化学: 複雑な分子の合成における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特にヒ素系治療薬の設計における、薬物開発における潜在的な使用について調査されています。
産業: ユニークな特性を持つ特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- typically involves the reaction of 2,6-dimethylphenol with a suitable arsenic precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxarsolane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced arsenic species.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of arsenic-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
1,3,2-ジオキサゾリン, 2-(2,6-ジメチルフェノキシ)-4,4,5,5-テトラメチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を調節することができます。関与する具体的な経路は、標的の性質とアプリケーションのコンテキストによって異なります。例えば、生物系では、この化合物は特定の酵素の活性を阻害し、治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物:
- 2-(2,6-ジメチルフェノキシ)-1-プロパンアミン
- 2-(2,6-ジメチルフェノキシ)オキサン
- N-[2-(2,6-ジメチルフェノキシ)-1-メチルエチル]-2,2,2-トリフルオロアセトアミド
比較: 1,3,2-ジオキサゾリン, 2-(2,6-ジメチルフェノキシ)-4,4,5,5-テトラメチル-は、ジオキサゾリン環構造により、独特の化学的および物理的特性を有しています。
特性
CAS番号 |
650600-78-5 |
|---|---|
分子式 |
C14H21AsO3 |
分子量 |
312.24 g/mol |
IUPAC名 |
2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C14H21AsO3/c1-10-8-7-9-11(2)12(10)16-15-17-13(3,4)14(5,6)18-15/h7-9H,1-6H3 |
InChIキー |
OKYDPAFFPUMPDB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)O[As]2OC(C(O2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
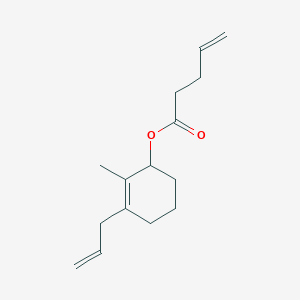
![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
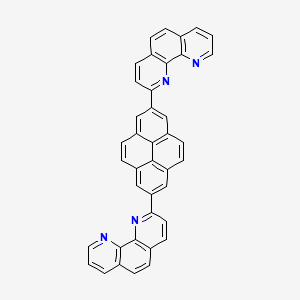
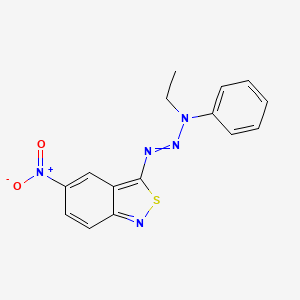
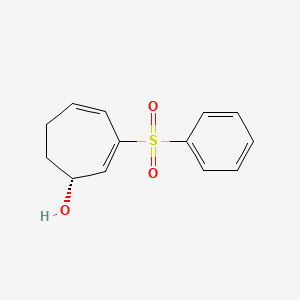
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
